![molecular formula C16H13BrN4OS B5556780 4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of azides and alkynes, a reaction known as the click chemistry, or through the cyclization of thiosemicarbazides under alkaline conditions. For instance, a related compound was synthesized by treating a precursor with benzyl bromide, indicating the use of nucleophilic substitution reactions in the synthesis of triazole derivatives (Hakobyan et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can exhibit tautomeric forms due to the nitrogen atoms' ability to donate and accept protons. The structural analysis often involves X-ray diffraction techniques and density functional theory (DFT) calculations to understand the conformation and electronic distribution within the molecule (Sahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, altering their chemical properties and potential applications. For example, the functionalization of triazole thiols through aminomethylation and cyanoethylation reactions has been investigated for their impact on biological properties (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are often studied using spectroscopic techniques and thermal analysis to understand the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and electronic structure, are essential for their biological activity and interaction with other molecules. The electronic properties, such as HOMO-LUMO gap and molecular electrostatic potential, can be analyzed through DFT studies to predict the compound's reactivity and interaction potential (Srivastava et al., 2016).
科学的研究の応用
Anticancer Potential
One significant area of research is the exploration of the anticancer potential of triazole derivatives, including compounds similar to the one . Bekircan et al. (2008) synthesized a series of triazole derivatives and evaluated their anticancer activity against a variety of cancer cell lines. Their findings suggest that these compounds, by virtue of their structural features, may have potential as anticancer agents, offering a promising avenue for further research in cancer therapy Bekircan, Kucuk, Kahveci, & Bektaş, 2008.
Corrosion Inhibition
Another application of triazole derivatives is in corrosion inhibition. Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of triazole for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their research indicated that these compounds could significantly reduce corrosion, which has practical implications in industries where metal preservation is critical Ansari, Quraishi, & Singh, 2014.
Material Science and Surface Analysis
In material science, triazole derivatives have been studied for their intermolecular interactions and potential in modifying material properties. Shukla et al. (2014) synthesized and characterized biologically active triazole derivatives, providing insights into their structural and interactional dynamics through crystallography and thermal techniques. Such studies contribute to a deeper understanding of these compounds' potential in various material science applications Shukla, Mohan, Vishalakshi, & Chopra, 2014.
Synthesis and Characterization
Research also delves into the synthesis and characterization of triazole derivatives to understand their properties better. Ghammamy and Sedaghat (2013) explored the synthesis of an azomethine derivative of triazole and its complexes, providing foundational knowledge on the structural and spectral properties of such compounds. This work is crucial for designing new compounds with tailored properties for specific applications Ghammamy & Sedaghat, 2013.
Safety and Hazards
特性
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-13-8-6-12(7-9-13)10-18-21-15(19-20-16(21)23)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,23)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFBOMSPIWTGM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

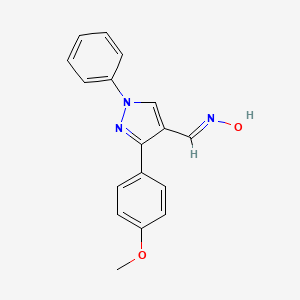
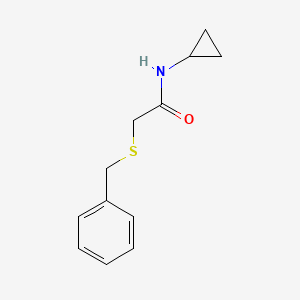
![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)

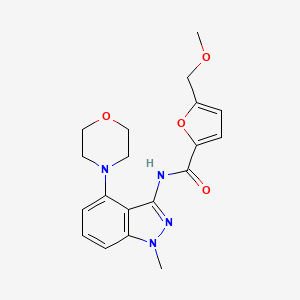
![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

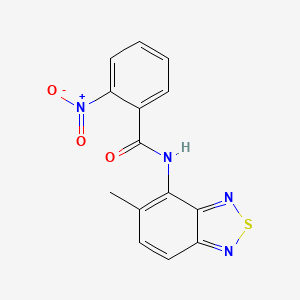
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
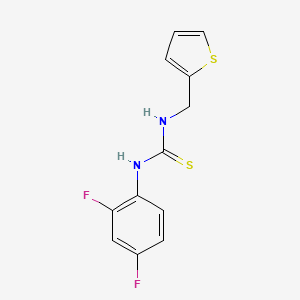
![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)